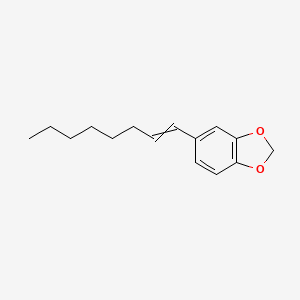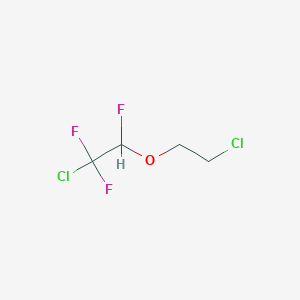
1-Chloro-2-(2-chloroethoxy)-1,1,2-trifluoroethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2-(2-chloroethoxy)-1,1,2-trifluoroethane is an organic compound with the molecular formula C4H6Cl2F3O It is a halogenated ether, characterized by the presence of chlorine and fluorine atoms in its structure
准备方法
The synthesis of 1-Chloro-2-(2-chloroethoxy)-1,1,2-trifluoroethane typically involves the reaction of 1,1,2-trifluoroethane with 2-chloroethanol in the presence of a chlorinating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the reaction. The industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
1-Chloro-2-(2-chloroethoxy)-1,1,2-trifluoroethane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different ether derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced derivatives.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Chloro-2-(2-chloroethoxy)-1,1,2-trifluoroethane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of halogenated ethers and other derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential use as a pharmaceutical intermediate or in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
作用机制
The mechanism of action of 1-Chloro-2-(2-chloroethoxy)-1,1,2-trifluoroethane involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms in the compound enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target and the context of the interaction.
相似化合物的比较
1-Chloro-2-(2-chloroethoxy)-1,1,2-trifluoroethane can be compared with other halogenated ethers, such as:
1-Chloro-2-ethoxyethane: Similar in structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-Chloro-1-(2-chloroethoxy)-1-ethoxyethane: Contains an additional ethoxy group, which alters its physical and chemical characteristics.
1-Chloro-1-(2-chloroethoxy)ethane: Lacks the trifluoromethyl group and has different reactivity and applications.
属性
CAS 编号 |
91100-60-6 |
|---|---|
分子式 |
C4H5Cl2F3O |
分子量 |
196.98 g/mol |
IUPAC 名称 |
1-chloro-2-(2-chloroethoxy)-1,1,2-trifluoroethane |
InChI |
InChI=1S/C4H5Cl2F3O/c5-1-2-10-3(7)4(6,8)9/h3H,1-2H2 |
InChI 键 |
ICYVPOBNDIHORM-UHFFFAOYSA-N |
规范 SMILES |
C(CCl)OC(C(F)(F)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate](/img/structure/B14359936.png)
![2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile](/img/structure/B14359944.png)
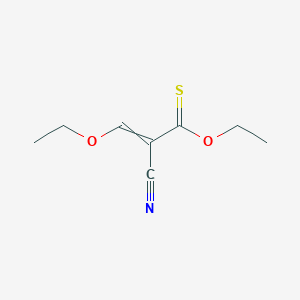
silane](/img/structure/B14359953.png)

dimethylsilane](/img/structure/B14359973.png)
![2,4-Dibromo-3-(diethylamino)-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14359980.png)
![(Bicyclo[2.2.1]heptan-2-yl)(chloro)mercury](/img/structure/B14359987.png)
![S-(4-Hydroxyphenyl) 4-[(4-hydroxyphenyl)sulfanyl]butanethioate](/img/structure/B14359988.png)
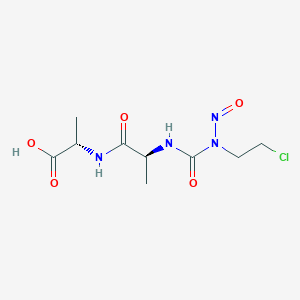
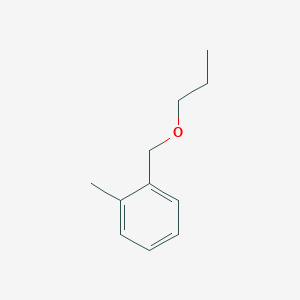
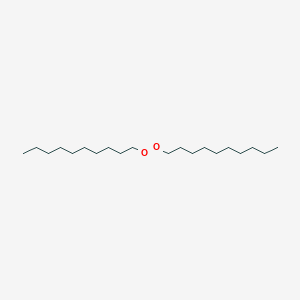
![1,3,4,6,7,8,9-Heptaphenyl-2,3-diazaspiro[4.4]nona-1,6,8-triene](/img/structure/B14360003.png)
